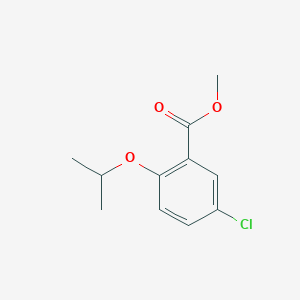

Methyl 5-chloro-2-isopropoxy-benzoate

Description

Methyl 5-chloro-2-isopropoxy-benzoate (CAS: Not explicitly provided in evidence) is a substituted aromatic ester characterized by a benzoate backbone with two functional groups: a chlorine atom at the 5-position and an isopropoxy group at the 2-position. Its molecular formula is C₁₁H₁₃ClO₃, with a molecular weight of 228.67 g/mol (calculated).

Properties

Molecular Formula |

C11H13ClO3 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

methyl 5-chloro-2-propan-2-yloxybenzoate |

InChI |

InChI=1S/C11H13ClO3/c1-7(2)15-10-5-4-8(12)6-9(10)11(13)14-3/h4-7H,1-3H3 |

InChI Key |

KZMNQUYIJQOFIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Cl)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-chloro-2-isopropoxy-benzoate with analogous methyl esters and substituted benzoates, focusing on structural features, substituent effects, and inferred properties.

Substituted Benzoate Esters

Key Observations :

- Chlorine vs. Methoxy Groups : The 5-Cl substituent in the target compound increases molecular polarity and may enhance electrophilic reactivity compared to methoxy-substituted analogs (e.g., compounds in ).

Diterpene-Derived Methyl Esters

Compounds such as sandaracopimaric acid methyl ester (C₂₁H₃₂O₂) and torulosic acid methyl ester (C₂₁H₃₀O₃) from Austrocedrus chilensis resin () are structurally distinct due to their fused terpene skeletons. However, their esterification with methanol highlights shared synthetic strategies (e.g., Fischer esterification) with the target compound. Notably:

- Polarity : The diterpene esters are less polar than this compound due to larger hydrophobic skeletons.

- Applications : Terpene esters are often used in fragrances or antimicrobial agents, whereas chloro-aromatic esters are more likely to serve as synthetic intermediates.

Aliphatic Methyl Esters

Compounds like methyl palmitate (C₁₇H₃₄O₂) and methyl isostearate (C₁₉H₃₈O₂) () are saturated fatty acid esters. Comparisons include:

- Solubility : Aliphatic esters are highly lipophilic, whereas the target compound’s aromatic ring and Cl substituent increase water solubility marginally.

- Thermal Stability : Linear aliphatic esters typically have lower melting points (e.g., methyl palmitate: ~28°C) compared to aromatic esters, which may solidify at higher temperatures.

Reactivity Insights :

- The electron-withdrawing Cl group activates the ring toward electrophilic substitution at the 2- and 4-positions but deactivates it toward nucleophilic attack.

- The ester group is susceptible to hydrolysis under basic conditions, a property shared with other methyl esters (e.g., methyl shikimate ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.